![molecular formula C13H19NO2 B13429154 (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13429154.png)
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves multicomponent reactions. One common method is the Ugi–Joullié reaction, which allows for the stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines . This reaction involves the use of chiral enantiopure 1,2-amino alcohols and salicylaldehydes, resulting in the formation of cyclic imines that undergo further reactions to yield the desired oxazepine derivatives.
Industrial Production Methods
the use of one-pot synthesis and multicomponent reactions suggests that scalable and efficient production methods could be developed based on these principles .
化学反応の分析
Types of Reactions
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve standard laboratory techniques such as refluxing and stirring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
科学的研究の応用
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to disrupt the PEX14-PEX5 protein-protein interface, leading to the inhibition of essential cellular processes in trypanosomes and ultimately causing cell death . This mechanism highlights its potential as a therapeutic agent against trypanosomiasis.
類似化合物との比較
Similar Compounds
- 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
- (2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol hydrochloride
Uniqueness
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 4-position and methanol group at the 7-position differentiate it from other oxazepine derivatives, potentially enhancing its bioactivity and specificity in targeting molecular pathways .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
(4-propan-2-yl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14-5-6-16-13-4-3-11(9-15)7-12(13)8-14/h3-4,7,10,15H,5-6,8-9H2,1-2H3 |
InChIキー |
HUGIDOONTNEDPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCOC2=C(C1)C=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


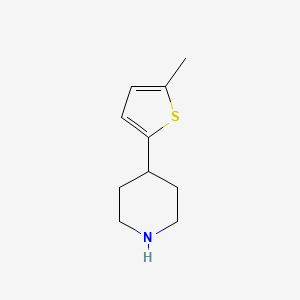
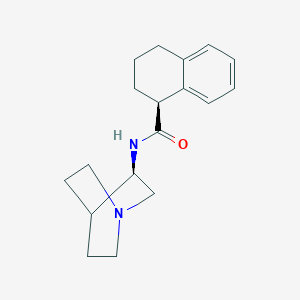



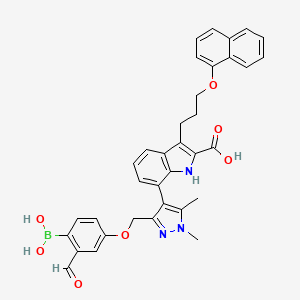

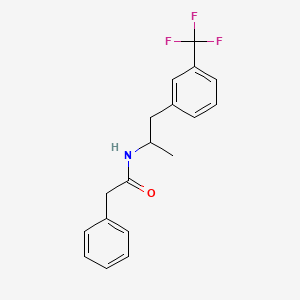
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
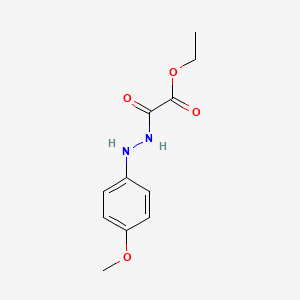


![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)
